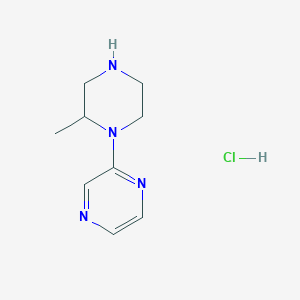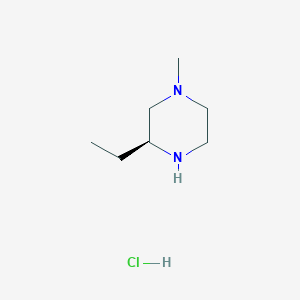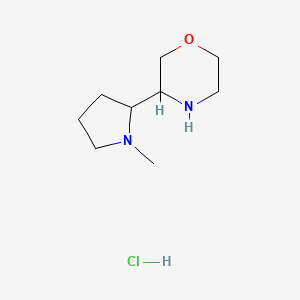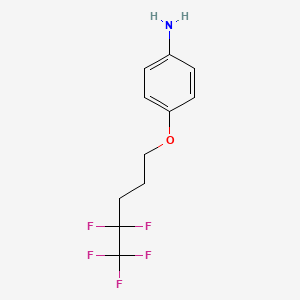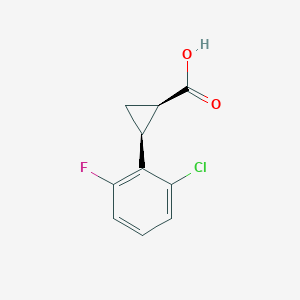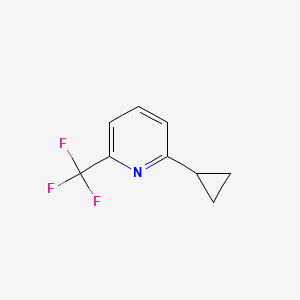
2-Cyclopropyl-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-6-(trifluoromethyl)pyridine is a chemical compound characterized by a cyclopropyl group and a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
The synthesis of 2-Cyclopropyl-6-(trifluoromethyl)pyridine typically involves several steps, including halogen-metal exchange and borylation, palladium-catalyzed cross-coupling, and directed ortho-metallation.
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms with metal atoms, followed by borylation to introduce the desired functional groups.
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to facilitate the coupling of halopyridines with other reagents, forming the desired compound.
Directed Ortho-Metallation:
Analyse Des Réactions Chimiques
2-Cyclopropyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyridine derivatives .
Applications De Recherche Scientifique
2-Cyclopropyl-6-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs for various diseases.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Cyclopropyl-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as trifluoromethylpyridine derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The unique combination of the cyclopropyl and trifluoromethyl groups in this compound gives it distinct chemical and biological properties, making it valuable for various applications .
Similar Compounds
- Trifluoromethylpyridine
- Cyclopropylpyridine
- Trifluoromethylbenzene
Propriétés
Formule moléculaire |
C9H8F3N |
|---|---|
Poids moléculaire |
187.16 g/mol |
Nom IUPAC |
2-cyclopropyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8-3-1-2-7(13-8)6-4-5-6/h1-3,6H,4-5H2 |
Clé InChI |
YNUTYWZQYFJGKE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


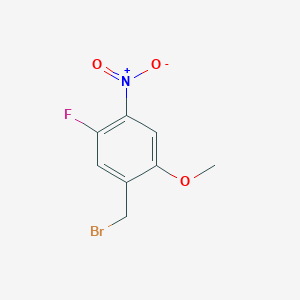
![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)
![5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11718280.png)
![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)
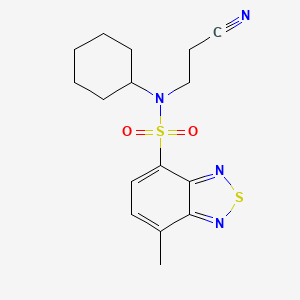
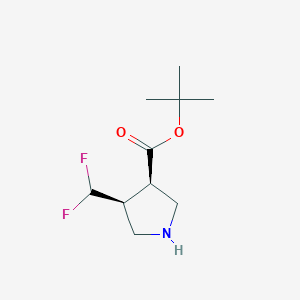
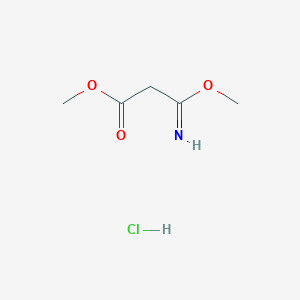
![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)
